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Introduction

Formebolone, also known by its chemical name 2-formyl-11a-hydroxy-17a-methyl-31-
testosterone, is an orally active anabolic-androgenic steroid (AAS).[1] It has been marketed
under the brand names Esiclene and Hubernol in Spain and Italy.[1] Formebolone is
characterized as an anabolic and anticatabolic agent.[1] While it exhibits some anabolic
properties, its potency is considered inferior to testosterone, and it is reported to have virtually
no androgenic activity.[1] A notable characteristic of Formebolone is its ability to counteract the
catabolic effects of potent glucocorticoids, such as dexamethasone.[1][2] This technical guide
provides a comprehensive overview of the available scientific data on Formebolone, focusing
on its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

Formebolone is a synthetic derivative of testosterone. Its chemical structure and physical
properties are summarized in the table below.
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Property Value Reference
(8S,9S,10R,11R,13S,14S,17S)
-11,17-dihydroxy-10,13,17-
trimethyl-3-0xo-

IUPAC Name 7,8,9,11,12,14,15,16- [3]
octahydro-6H-
cyclopenta[a]phenanthrene-2-
carbaldehyde
Formyldienolone, 2-formyl-
11a-hydroxy-17a-methyl-6*-

Synonyms ) [11[3]
testosterone, Esiclene,

Hubernol

Molecular Formula C21H2804 [3]

Molecular Weight 344.44 g/mol

CAS Number 2454-11-7 [3]

Melting Point 209-212 °C

Appearance Solid powder [3]

Solubility Soluble in DMSO

Optical Rotation

[a]D25 -105° (CHCI3)

[4]

Mechanism of Action

Formebolone's primary mechanism of action involves its anabolic and anticatabolic properties.
While it is classified as an anabolic-androgenic steroid, its direct interaction with the androgen
receptor and its anticatabolic effects appear to be more complex than typical AAS.

Anabolic Activity

As an anabolic agent, Formebolone is expected to interact with the androgen receptor (AR) in
target tissues like skeletal muscle, leading to an increase in protein synthesis and muscle
growth. However, it is reported to have weaker anabolic activity compared to testosterone.[1]
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Anticatabolic Activity

A key feature of Formebolone is its ability to counteract the catabolic effects of glucocorticoids.
[1][2] This is particularly relevant in conditions of muscle wasting. The proposed mechanisms
for this anticatabolic action include:

e Inhibition of 11B-hydroxysteroid dehydrogenase (113-HSD): Formebolone is a very weak
inhibitor of 113-HSD type 2, with a reported half-maximal inhibitory concentration (ICso) of
greater than 10 pM.[1] 113-HSDs are enzymes responsible for the interconversion of active
and inactive glucocorticoids. By potentially modulating glucocorticoid metabolism,
Formebolone may reduce their catabolic signaling.

« Interaction with Glucocorticoid Signaling: It has been suggested that the antiglucocorticoid
activity of Formebolone may be mediated by the modulation of enzymatic processes rather
than by direct binding to the glucocorticoid receptor (GR).[1]

Quantitative Data

A comprehensive review of the available literature reveals limited publicly accessible
quantitative data for Formebolone. The following tables summarize the known values and
highlight the data that remains to be fully elucidated from primary sources.

Target Parameter Value Notes

Androgen Receptor

Binding Affinity (Ki) Data not available
(AR)
Formebolone's
anticatabolic effect is
Glucocorticoid o o ) ) o
Binding Affinity (Ki) Data not available thought to be indirect
Receptor (GR)
rather than through
direct GR binding.
11B-hydroxysteroid ]
Indicates very weak
dehydrogenase type 2 ICso > 10 yM

inhibition.[1]
(118-HSD2)
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boli | And : .

Assay Parameter Result Notes
This assay is the
standard method for
Anabolic:Androgenic ) determining the
Hershberger Assay Data not available

Ratio

anabolic and
androgenic potential

of steroids.

Preclinical and Clinical [

Study Type Parameter Result Notes
Demonstrated Specific quantitative
reduction in data on the

Anticatabolic Activity dexamethasone- percentage of

(Preclinical)

Nitrogen Elimination

induced nitrogen
elimination in

castrated rats.

reduction is not
available in the
abstract.[2]

Metabolic Study

(Human)

Nitrogen Balance

Positive effect on
nitrogen balance
observed in human

subjects.

The abstract lacks
specific quantitative
data on the magnitude
of the effect.[5]

Toxicity (Preclinical)

LDso (rats, i.p.)

104 mg/kg

Toxicity (Preclinical)

LDso (mice, i.p.)

187 mg/kg

Toxicity (Preclinical)

LDso (rats, s.c.)

270 mg/kg

Toxicity (Preclinical)

LDso (mice, s.c.)

293 mg/kg

Toxicity (Preclinical)

LDso (rats, oral)

>1000 mg/kg

[4]

Experimental Protocols

Detailed experimental protocols for the key studies on Formebolone are not fully available in

the public domain. However, based on standard methodologies of the time, the following
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sections outline the likely protocols used.

Assessment of Anticatabolic Activity (Cerutti et al., 1976)

The study by Cerutti and colleagues likely followed a protocol similar to this:

« Animal Model: Male castrated rats were used to eliminate the influence of endogenous
androgens.

¢ Induction of Catabolism: Dexamethasone-21-phosphate was administered to induce a
catabolic state, leading to increased nitrogen excretion.

e Treatment Groups:

o Control group (vehicle only)

o Dexamethasone group

o Dexamethasone + Formebolone group (various doses)
» Nitrogen Balance Measurement:

o Animals were housed in metabolic cages to allow for the collection of urine over a
specified period.

o Total nitrogen content in the collected urine was determined using a standard method like
the Kjeldahl method.

o Data Analysis: The total nitrogen excreted by the Formebolone-treated group was
compared to the dexamethasone-only group to quantify the anticatabolic effect.

o Assessment of Androgenicity: The weights of androgen-sensitive tissues, such as the
seminal vesicles and ventral prostate, were measured at the end of the study to assess
virilizing effects.

Human Metabolic Studies (Gelli & Vignati, 1976)

This clinical trial likely employed a nitrogen balance study design:
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e Study Population: Healthy adult male volunteers.

» Study Design: A controlled clinical trial, likely with a placebo group. The study was divided
into three phases: a pre-treatment baseline period, a treatment period with daily
Formebolone administration, and a post-treatment follow-up period.

» Dietary Control: Participants would have consumed a standardized diet with a known amount
of protein (and therefore nitrogen) intake throughout the study period.

» Sample Collection: 24-hour urine and fecal collections were performed during each phase of
the study.

» Nitrogen Analysis: The total nitrogen content of the diet, urine, and feces was measured.
» Nitrogen Balance Calculation: Nitrogen balance was calculated as:

o Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen + Insensible
Nitrogen Losses)

o Insensible losses (e.g., through skin and sweat) are typically estimated.

o Data Analysis: Changes in nitrogen balance from the baseline period to the treatment and
post-treatment periods were calculated to determine the anabolic effect of Formebolone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by
Formebolone and a typical experimental workflow for assessing its anticatabolic activity.
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Figure 1: Simplified diagram of the Androgen Receptor signaling pathway potentially activated
by Formebolone.
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Figure 2: Glucocorticoid signaling and the potential, weak inhibitory interaction of
Formebolone with 113-HSD2.
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Figure 3: A generalized experimental workflow for assessing the anticatabolic activity of
Formebolone.

Conclusion

Formebolone (Esiclene, Hubernol) is an anabolic-androgenic steroid with a distinct profile
characterized by modest anabolic activity and a notable anticatabolic effect, particularly in
counteracting glucocorticoid-induced muscle wasting. While its mechanism of action is not fully
elucidated, it appears to involve weak inhibition of 113-HSD2 and potential modulation of other
enzymatic pathways related to glucocorticoid action, rather than direct, high-affinity binding to
the glucocorticoid receptor.

A significant limitation in the current understanding of Formebolone is the lack of publicly
available, detailed quantitative data from preclinical and clinical studies. Key parameters such
as its androgen receptor binding affinity and its anabolic-to-androgenic ratio from standardized
assays remain to be definitively reported in accessible literature. The full elucidation of its
pharmacological profile would require access to the complete data from the original research
conducted on this compound. For drug development professionals, while Formebolone
presents an interesting historical example of a steroid with separated anabolic and
anticatabolic properties, further investigation would be necessary to fully characterize its
potential and safety profile according to modern standards.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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